molecular formula C11H8Cl2N2 B13878951 6-(2,5-Dichlorophenyl)pyridin-2-amine

6-(2,5-Dichlorophenyl)pyridin-2-amine

Cat. No.: B13878951
M. Wt: 239.10 g/mol
InChI Key: SPCFBRFXPIOMLN-UHFFFAOYSA-N
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Description

6-(2,5-Dichlorophenyl)pyridin-2-amine is a chemical compound characterized by the presence of a pyridine ring substituted with a 2,5-dichlorophenyl group at the 6-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,5-Dichlorophenyl)pyridin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming process. The general procedure involves the reaction of a boronic acid derivative of 2,5-dichlorophenyl with a halogenated pyridine under palladium catalysis . The reaction conditions are usually mild, with the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-(2,5-Dichlorophenyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products: The major products formed from these reactions include nitroso or nitro derivatives (oxidation), reduced amines (reduction), and various substituted derivatives (substitution).

Scientific Research Applications

6-(2,5-Dichlorophenyl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,5-Dichlorophenyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 6-(2,5-Dichlorophenyl)pyridin-3-amine
  • 5-(2,3-Dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Comparison: While these compounds share structural similarities, 6-(2,5-Dichlorophenyl)pyridin-2-amine is unique in its specific substitution pattern and the presence of an amine group at the 2-position.

Properties

Molecular Formula

C11H8Cl2N2

Molecular Weight

239.10 g/mol

IUPAC Name

6-(2,5-dichlorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H8Cl2N2/c12-7-4-5-9(13)8(6-7)10-2-1-3-11(14)15-10/h1-6H,(H2,14,15)

InChI Key

SPCFBRFXPIOMLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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